1,1,2-Trichloro-2-methylpropane
Overview
Description
1,1,2-Trichloro-2-methylpropane is a chemical compound with the molecular formula C4H7Cl3 . It has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da .
Molecular Structure Analysis
The molecular structure of 1,1,2-Trichloro-2-methylpropane consists of a propane molecule where three hydrogen atoms have been replaced by chlorine atoms . The exact spatial arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
1,1,2-Trichloro-2-methylpropane has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Physical Properties and Crystal Structure
- Physical Characteristics : 1,1,2-Trichloro-2-methylpropane, closely related to 1,1,1,2-tetrachloro-2-methylpropane, exhibits interesting physical properties like cubic structure at room temperatures, with specific orientational or rotational disorder in molecules. It undergoes a phase transition at specific temperatures, indicating its potential for various physical applications (Koide, Oda, & Nitta, 1956).
Rotational Isomerism Studies
- Rotational Isomerism : Studies on compounds closely related to 1,1,2-Trichloro-2-methylpropane, like 1,1-dichloro-2-methylpropane, have been conducted to understand the energy differences between rotamers. These studies contribute significantly to our understanding of molecular behavior and potential applications in molecular dynamics and chemistry (Heatley & Allen, 1969).
Homolytic Isomerisation
- Homolytic Isomerisation : Research into the homolytic isomerization of related compounds like 1,1,1-trichloro-2-bromopropene has provided insights into the behavior of 1,1,2-Trichloro-2-methylpropane under similar conditions. This is crucial for understanding chemical reactions under the influence of factors like ultraviolet light (Nesmeyanov, Freĭdlina, & Kost, 1957).
Volumetric Properties Study
- Volumetric Properties : Investigations into the volumetric properties of short-chain chloroalkanes, including 1-chloro-2-methylpropane, contribute to the understanding of molecular interactions and structures, which is vital for applications in material science and chemical engineering (Guerrero et al., 2012).
Molecular Dynamics and SN1 Reactivity
- Molecular Dynamics in Ionic Liquids : Studies on the SN1 ionization reaction of related compounds like 2-chloro-2-methylpropane in ionic liquids provide valuable insights into molecular dynamics and reactivity, crucial for understanding chemical behavior in various solvents (Shim & Kim, 2008).
Conformational Analysis and Spectroscopy
- Molecular Conformations : Research focusing on the molecular conformations and vibrational spectra of compounds similar to 1,1,2-Trichloro-2-methylpropane, like 1-chloro-2-methylpropane, enhances our understanding of molecular geometry and stability. Such studies are essential in spectroscopy and molecular structure analysis (Crowder & Lin, 1980).
Safety And Hazards
While specific safety and hazard data for 1,1,2-Trichloro-2-methylpropane was not found, it’s important to handle all chlorinated hydrocarbons with care. They can be harmful if swallowed and may cause skin and eye irritation . Always use appropriate personal protective equipment and work in a well-ventilated area when handling such chemicals .
properties
IUPAC Name |
1,1,2-trichloro-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHZKFKOHHEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334350 | |
Record name | 1,1,2-Trichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloro-2-methylpropane | |
CAS RN |
29559-52-2 | |
Record name | 1,1,2-Trichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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